Cas no 210097-99-7 (2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide)
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 210097-99-7
- 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide
- 2,5-Dichloro-N-methoxy-N-methyl-3-thiophenecarboxamide
- SCHEMBL6802270
- AKOS017109091
- F1903-0335
- CNAVXLVFOGTNLJ-UHFFFAOYSA-N
-
- Inchi: 1S/C7H7Cl2NO2S/c1-10(12-2)7(11)4-3-5(8)13-6(4)9/h3H,1-2H3
- InChI Key: CNAVXLVFOGTNLJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(S1)Cl)C(N(C)OC)=O
Computed Properties
- Exact Mass: 238.9574550g/mol
- Monoisotopic Mass: 238.9574550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 57.8Ų
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D207981-100mg |
2,5-Dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 100mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D207981-500mg |
2,5-Dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 500mg |
$ 635.00 | 2022-06-05 | ||
| TRC | D207981-1g |
2,5-Dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 1g |
$ 955.00 | 2022-06-05 | ||
| Life Chemicals | F1903-0335-0.25g |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 95%+ | 0.25g |
$607.0 | 2023-09-07 | |
| Life Chemicals | F1903-0335-0.5g |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 95%+ | 0.5g |
$639.0 | 2023-09-07 | |
| Life Chemicals | F1903-0335-1g |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 95%+ | 1g |
$673.0 | 2023-09-07 | |
| Life Chemicals | F1903-0335-2.5g |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 95%+ | 2.5g |
$1346.0 | 2023-09-07 | |
| Life Chemicals | F1903-0335-5g |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 95%+ | 5g |
$2019.0 | 2023-09-07 | |
| Life Chemicals | F1903-0335-10g |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide |
210097-99-7 | 95%+ | 10g |
$2827.0 | 2023-09-07 |
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide
Introduction to 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide (CAS No. 210097-99-7)
2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 210097-99-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of chlorine substituents at the 2- and 5-positions, the methoxy and methylthio groups, and the carboxamide functionality, contribute to its unique chemical properties and reactivity.
The synthesis of 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide involves a series of well-established organic reactions, including chlorination, methoxylation, and amidation. These synthetic pathways are critical in ensuring high yield and purity, which are essential for subsequent pharmacological studies. The compound's stability under various conditions makes it a valuable intermediate in the preparation of more complex molecules.
In recent years, there has been growing interest in thiophene derivatives due to their role as scaffolds in the development of novel therapeutic agents. Specifically, compounds with structural analogs of 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide have shown promise in various pharmacological assays. For instance, studies have demonstrated their potential as kinase inhibitors, anti-inflammatory agents, and even antiviral compounds. The mechanism of action often involves interactions with specific biological targets, such as enzymes or receptors, which modulate cellular processes.
The< strong>CAS No. 210097-99-7 provides a unique identifier for this compound, facilitating its recognition in scientific literature and patents. This standardized nomenclature is crucial for researchers to accurately reference and purchase the compound for their experiments. Furthermore, the CAS registry number ensures that all researchers are referring to the same chemical entity, minimizing confusion and enhancing reproducibility in scientific studies.
One of the most compelling aspects of 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide is its versatility in drug design. The chlorine atoms at the 2- and 5-positions can serve as points for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. Additionally, the methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions with biological targets, enhancing binding affinity.
The carboxamide group at the 3-position introduces a polar moiety that can improve solubility in aqueous environments, which is often a critical factor in drug formulation. This feature makes 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide an attractive candidate for further development into orally bioavailable drugs or formulations for topical administration.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the pharmacological potential of thiophene derivatives like 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide. Molecular modeling studies have predicted binding modes and interactions with various biological targets, providing insights into how modifications to the molecule might enhance its efficacy or selectivity. These computational approaches are often used in conjunction with experimental data to guide drug design efforts.
In clinical settings, derivatives of thiophene-based compounds have shown promise in treating a range of diseases. For example, some thiophene derivatives have been investigated for their antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. Similarly, others have demonstrated anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory pathways. While 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide itself may not be directly used as a therapeutic agent at this time, it serves as a valuable building block for more advanced molecules.
The< strong>CAS No. 210097-99-7 also plays a role in regulatory compliance and safety assessments. Regulatory agencies require accurate identification of chemical substances to ensure proper handling and disposal procedures are followed. This information is critical for researchers working with sensitive compounds who must adhere to strict safety protocols.
The future prospects for 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide are promising given its structural features and potential biological activities. Ongoing research aims to explore new synthetic routes that improve yield and reduce costs while maintaining high purity standards. Additionally, efforts are underway to identify new applications for this compound by investigating its interactions with different biological targets.
In conclusion,< strong>2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide, identified by CAS No. 210097-99-7< strong>, is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for thiophene derivatives like this one< strong>, their importance in medicinal chemistry is likely to grow even further.
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